molecular formula C25H26N2O4S B12499789 5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B12499789
M. Wt: 450.6 g/mol
InChI Key: SOOSBFNCWLHZIV-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a benzylidene group, an ethoxy group, and a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then reacted with 3-ethoxy-5-(prop-2-en-1-yl)benzylidene to form the intermediate compound. This intermediate is then subjected to cyclization and thioxo group introduction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The benzylidene and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzylidene derivatives.

Scientific Research Applications

5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.

    3-ethoxy-5-(prop-2-en-1-yl)benzylidene: Another precursor used in the synthetic route.

    1,3-dimethyl-2-thioxodihydropyrimidine: A core structure shared with the target compound.

Uniqueness

5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

5-[(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C25H26N2O4S/c1-5-10-19-13-18(14-20-23(28)26(3)25(32)27(4)24(20)29)15-21(30-6-2)22(19)31-16-17-11-8-7-9-12-17/h5,7-9,11-15H,1,6,10,16H2,2-4H3

InChI Key

SOOSBFNCWLHZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C

Origin of Product

United States

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